4-Bromo-2-methylbut-1-ene
Overview
Description
Preparation Methods
The synthesis of (4-Acetamidocyclohexyl) nitrate involves the nitration of (4-Acetamidocyclohexyl) acetamide. The synthetic route typically includes the following steps:
Nitration Reaction: The nitration of (4-Acetamidocyclohexyl) acetamide is carried out using a nitrating agent such as nitric acid under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure (4-Acetamidocyclohexyl) nitrate.
Chemical Reactions Analysis
(4-Acetamidocyclohexyl) nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitrate group to other functional groups.
Substitution: The compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4-Acetamidocyclohexyl) nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a guanylate cyclase activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cardiovascular diseases.
Industry: The compound’s properties make it useful in various industrial applications, such as the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Acetamidocyclohexyl) nitrate involves the activation of guanylate cyclase, an enzyme that catalyzes the conversion of GTP to cyclic GMP. This activation leads to an increase in cyclic GMP levels, which in turn affects various cellular processes. The molecular targets and pathways involved include the nitric oxide signaling pathway and the regulation of vascular tone .
Comparison with Similar Compounds
(4-Acetamidocyclohexyl) nitrate can be compared with other guanylate cyclase activators, such as:
Nitroglycerin: A well-known nitrate compound used in the treatment of angina.
Isosorbide dinitrate: Another nitrate compound used for similar therapeutic purposes.
Sodium nitroprusside: A potent vasodilator used in emergency medicine.
Properties
IUPAC Name |
4-bromo-2-methylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMWJUPSQXIVDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338517 | |
Record name | 4-bromo-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20038-12-4 | |
Record name | 4-bromo-2-methylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.